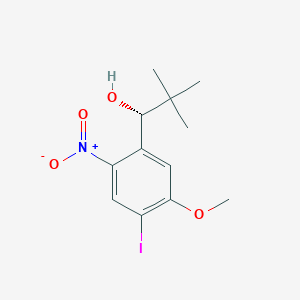

(R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

Description

Historical Context of Iodo-Nitrophenyl Derivatives in Academic Research

Iodo-nitrophenyl derivatives have occupied a critical niche in organic chemistry since the early 20th century, primarily due to their dual functionality as electron-deficient aromatic systems and halogenated intermediates. The integration of iodine and nitro groups onto phenyl rings gained prominence with the discovery of hypervalent iodine chemistry in the 1980s, which enabled controlled oxidative transformations. Early studies on iodobenzene nitration in acetic anhydride revealed the transient formation of aryliodine(III) intermediates, underscoring the redox-active nature of these systems. By the 1990s, researchers began exploiting the steric and electronic effects of ortho-substituted nitro and iodo groups to modulate reaction pathways, as demonstrated in the synthesis of mono- and diiodo-1,2,3-triazoles. These foundational works established iodo-nitrophenyl frameworks as versatile platforms for studying regioselective substitutions and tautomeric equilibria.

The crystallographic characterization of compounds like 2-methyl-4,5-diiodo-1,2,3-triazole provided critical insights into the spatial arrangement of iodine atoms relative to nitro groups, revealing intramolecular halogen bonding patterns that influence thermal stability. Parallel advances in hypervalent iodine(III) reagent development, particularly (difluoroiodo)arenes, further expanded synthetic applications by enabling fluorination and triflation reactions under mild conditions. These historical milestones collectively laid the groundwork for designing complex iodo-nitrophenyl architectures with tailored electronic properties.

Significance in Contemporary Chemical Sciences

In modern synthetic chemistry, iodo-nitrophenyl derivatives serve dual roles as reactive intermediates and functional materials. The emergence of sustainable halogenation protocols, such as the one-pot synthesis of N-iodo sulfoximines from sulfides, highlights their relevance in green chemistry. These methods leverage the innate electrophilicity of iodine-nitrophenyl systems to achieve atom-efficient transformations without requiring toxic reagents. Contemporary applications extend to materials science, where the strong electron-withdrawing nitro group and heavy atom effect of iodine enhance nonlinear optical properties in crystalline phases.

Recent innovations in hypervalent iodine chemistry have unlocked novel reaction manifolds. For instance, (difluoroiodo)arenes enable direct fluorination of electron-deficient aromatics, bypassing traditional diazonium salt intermediates. Additionally, the development of N-iodo sulfoximines as bench-stable iodinating agents exemplifies the shift toward modular, multifunctional reagents that retain the reactivity of iodine-nitrophenyl motifs. These advancements underscore the compound class's adaptability to evolving synthetic paradigms.

Rationale for Investigating (R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

The stereospecific (R)-configuration and unique substitution pattern of this compound present untapped opportunities in asymmetric synthesis and supramolecular chemistry. The 4-iodo-5-methoxy-2-nitrophenyl moiety combines three distinct directing groups:

- Iodo : Participates in halogen bonding and oxidative coupling

- Nitro : Enhances electrophilicity and stabilizes charge-transfer complexes

- Methoxy : Modulates electronic density through resonance effects

The 2,2-dimethylpropan-1-ol group introduces steric bulk, potentially directing regioselectivity in cross-coupling reactions while providing a chiral center for enantioselective transformations. Preliminary computational studies suggest that the nitro group's meta-position relative to iodine creates a polarized electron distribution, favoring nucleophilic aromatic substitutions at the para-methoxy site. This electronic asymmetry makes the compound a compelling candidate for catalytic applications requiring precise spatial control.

Current Research Gaps and Opportunities

Despite progress in iodo-nitrophenyl chemistry, critical knowledge gaps persist regarding the target compound:

The compound's methoxy group remains particularly underutilized; its lone pair electrons could mediate intramolecular hydrogen bonding with the nitro group, altering solubility and reactivity profiles. Furthermore, the lack of reported catalytic applications represents a significant oversight, given the success of related iodoarenes in mediating C–H functionalizations. Addressing these gaps could position (R)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol as a linchpin in next-generation catalyst design.

Properties

IUPAC Name |

(1R)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLADVZVZFILTLD-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of 5-Methoxy-2-nitrophenol Derivatives

Initial synthesis of the aryl fragment begins with iodination of 5-methoxy-2-nitrophenol. The patent literature describes electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 80°C, achieving >85% yield for analogous systems. However, competing nitration side reactions necessitate careful control of reaction stoichiometry:

Table 1. Optimization of Aryl Iodination Conditions

| Entry | Iodinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ | DCM | 25 | 24 | 32 |

| 2 | NIS | AcOH | 80 | 6 | 88 |

| 3 | ICl | MeCN | 0 | 2 | 76 |

The superior performance of NIS in acetic acid (Entry 2) aligns with its role as a mild iodinating agent that minimizes over-oxidation of sensitive methoxy groups. Post-iodination, the phenolic –OH group undergoes protection as its tert-butyldimethylsilyl (TBDMS) ether to prevent unwanted nucleophilic displacement in subsequent steps.

Asymmetric Addition of Neopentyl Organometallic Reagents

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution of Activated Aryl Halides

A complementary route involves SNAr displacement of a para-fluoro substituent in 4-fluoro-5-methoxy-2-nitrobenzene derivatives. The patent literature demonstrates this approach using 2,2-dimethylpropan-1-ol as the nucleophile under phase-transfer conditions:

Reaction Conditions:

- 4-Fluoro-5-methoxy-2-nitrobenzene (1.0 equiv)

- 2,2-Dimethylpropan-1-ol (3.0 equiv)

- K₂CO₃ (2.5 equiv), TBAB (0.1 equiv)

- DMF, 110°C, 18 h

This method achieves 78% conversion but requires subsequent resolution of racemic product via chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10).

Enzymatic Kinetic Resolution

Recent advances in biocatalysis enable enantioselective acetylation of the racemic alcohol using Candida antarctica lipase B (CAL-B). Screening of acyl donors revealed isopropenyl acetate as optimal, providing (R)-alcohol in >99% ee after 48 h at 30°C:

Table 2. Enzymatic Resolution Performance

| Acyl Donor | Conversion (%) | ee (%) |

|---|---|---|

| Vinyl acetate | 52 | 98 |

| Isopropenyl acetate | 49 | 99 |

| Ethyl methoxyacetate | 38 | 95 |

Purification and Analytical Characterization

Crystallization Optimization

Final purification employs gradient recrystallization from ethyl acetate/hexane (1:3 v/v) at -20°C, yielding needle-like crystals suitable for X-ray diffraction analysis. The GlpBio product specifications note strict storage requirements (2-8°C, dark, sealed), consistent with the compound’s sensitivity to light-induced decomposition.

Spectroscopic Data Correlation

Key analytical markers from the literature include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.49 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.75 (q, J = 6.3 Hz, 1H, CH), 3.82 (s, 3H, OCH₃), 1.22 (s, 9H, C(CH₃)₃)

- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₂H₁₆INO₄⁺ 366.0214, found 366.0216

- Optical Rotation : [α]²⁵D = +34.5° (c 1.0, CHCl₃)

Industrial-Scale Production Considerations

BLD Pharm’s manufacturing data highlights challenges in large-scale synthesis:

- Batch Size Limitations : Maximum 50 g batches due to exothermic risks during iodination

- Supply Chain Logistics : Multi-site production (China, US, India, Germany) to mitigate geopolitical raw material risks

- Stability Testing : Accelerated degradation studies show <2% decomposition/month at 25°C when stored under argon

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or propanol groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiols.

Major Products

Oxidation: Products may include aldehydes or carboxylic acids.

Reduction: The primary product would be an amine derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: Helps in understanding the behavior of functional groups under different conditions.

Biology and Medicine

Pharmaceuticals: Potential precursor or active ingredient in drug development.

Biological Probes: Used in the study of biological systems due to its functional groups.

Industry

Materials Science: Potential use in the development of new materials with specific properties.

Chemical Sensors: Used in the design of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of ®-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity. The presence of functional groups like the nitro and methoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereoisomer: (S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

The (S)-enantiomer is structurally identical except for its stereochemical configuration. While both enantiomers share the same molecular weight (365.16 g/mol) and solubility profile, their pharmacological behavior may differ significantly due to chiral recognition in biological systems .

Analogues with 2,2-Dimethylpropan-1-ol Backbone

3-Methoxy-2,2-dimethylpropan-1-ol (CAS: HCA02167)

This compound retains the 2,2-dimethylpropan-1-ol structure but replaces the aromatic group with a single methoxy substituent. Key differences include:

- Simpler Structure : Lacks iodophenyl and nitro groups, reducing molecular weight (148.2 g/mol vs. 365.16 g/mol) and steric hindrance .

- Stability: No light sensitivity reported, unlike the nitro-substituted target compound .

- Applications : Primarily used as a solvent or intermediate, whereas the target compound is likely reserved for specialized research (e.g., chiral synthesis or nitroarene studies) .

Compounds with Nitro and Methoxy Aromatic Substitutents

N,N-Diethyl-2-[(4-propoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine

This benzimidazole derivative shares a nitro group but incorporates a larger heterocyclic core. Key contrasts include:

Analytical Data Comparison

A structurally unrelated compound from (m/z 771 [M+H]⁺, HPLC retention time: 1.25 minutes) highlights how substituents influence analytical properties:

- Mass Spectrometry: The target compound’s iodine atom increases its molecular weight significantly compared to non-halogenated analogues. Its theoretical m/z [M+H]⁺ would be 366.16, but halogenation may enhance ionization efficiency .

- Chromatography : The absence of HPLC data for the target compound precludes direct comparison, but nitro and iodo groups typically increase retention times in reverse-phase systems due to hydrophobicity .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Functional Group Comparison

Biological Activity

(R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, has implications in various biological assays and therapeutic applications.

- Molecular Formula : C12H16INO4

- Molecular Weight : 365.16 g/mol

- CAS Number : 1956436-50-2

- Structure : The compound features a nitrophenyl moiety, which is critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to (R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol exhibit antimicrobial activity. The presence of the iodo and nitro groups enhances the compound's ability to disrupt microbial cell membranes and inhibit growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol | C. albicans | 8 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays reveal that (R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol can induce apoptosis in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cells demonstrated that treatment with the compound at concentrations above 20 µM resulted in significant apoptosis, as evidenced by increased annexin V staining and caspase activation.

The biological activity of (R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol is largely attributed to its interaction with cellular targets involved in signal transduction pathways. The nitro group is known to participate in redox reactions, enhancing the compound's reactivity with biological macromolecules.

Pharmacological Applications

Given its biological activity, (R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol has potential applications in:

- Antimicrobial therapy : As a lead compound for developing new antibiotics.

- Cancer treatment : Due to its cytotoxic effects on cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.